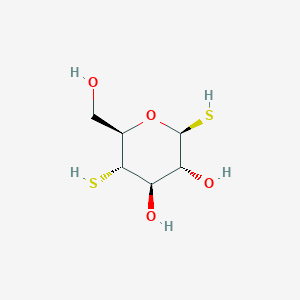

1,4-dithio-beta-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,4-dithio-β-D-glucopyranose est un composé organique appartenant à la classe des monosaccharides. Il s'agit d'un dérivé du glucose où les groupes hydroxyle en positions 1 et 4 sont remplacés par des groupes thiol.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,4-dithio-β-D-glucopyranose peut être synthétisé par thioacétalisation de dérivés du glucose. Une méthode courante implique la réaction du glucose avec du bis(triméthylsilyl)sulfure en présence d'un catalyseur tel que le trifluorométhanesulfonate de triméthylsilyle (TMSOTf). Cette réaction se déroule par une ouverture de cycle hautement stéréosélective des 1,6-anhydros sucres .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du 1,4-dithio-β-D-glucopyranose ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,4-dithio-β-D-glucopyranose subit diverses réactions chimiques, notamment :

Oxydation : Les groupes thiol peuvent être oxydés pour former des disulfures.

Réduction : Le composé peut être réduit pour régénérer les groupes thiol.

Substitution : Les groupes thiol peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'iode (I₂).

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent réagir avec les groupes thiol en conditions basiques.

Principaux produits formés

Oxydation : Formation de disulfures.

Réduction : Régénération des groupes thiol.

Substitution : Formation de thioéthers ou de thioesters.

4. Applications de la recherche scientifique

Le 1,4-dithio-β-D-glucopyranose a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les enzymes et les protéines, en particulier celles impliquées dans le métabolisme des glucides.

Médecine : Utilisation potentielle dans la conception et le développement de médicaments en raison de ses propriétés structurales uniques.

Industrie : Utilisé dans la synthèse de matériaux fonctionnels et comme précurseur d'autres composés chimiques

5. Mécanisme d'action

Le mécanisme d'action du 1,4-dithio-β-D-glucopyranose implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, il peut inhiber ou modifier l'activité d'enzymes comme l'endoglucanase en se liant à leurs sites actifs. Cette interaction peut modifier la fonction de l'enzyme et affecter les voies métaboliques .

Applications De Recherche Scientifique

1,4-dithio-beta-D-glucopyranose has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.

Medicine: Potential use in drug design and development due to its unique structural properties.

Industry: Utilized in the synthesis of functional materials and as a precursor for other chemical compounds

Mécanisme D'action

The mechanism of action of 1,4-dithio-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit or modify the activity of enzymes like endoglucanase by binding to their active sites. This interaction can alter the enzyme’s function and affect metabolic pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

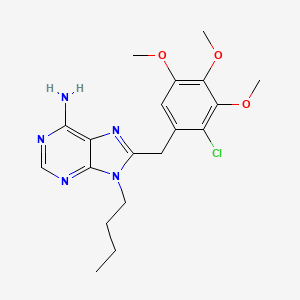

1,4-dithio-α-D-glucopyranose : Un autre isomère présentant des propriétés structurales similaires mais une stéréochimie différente.

1,4-dithio-D-glucose : Un composé apparenté avec des groupes thiol à des positions différentes.

Unicité

Le 1,4-dithio-β-D-glucopyranose est unique en raison de sa stéréochimie spécifique et de la présence de groupes thiol en positions 1 et 4. Cette configuration confère une réactivité chimique et une activité biologique distinctes par rapport à ses isomères et à ses composés apparentés .

Propriétés

Formule moléculaire |

C6H12O4S2 |

|---|---|

Poids moléculaire |

212.3 g/mol |

Nom IUPAC |

(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,5-bis(sulfanyl)oxane-3,4-diol |

InChI |

InChI=1S/C6H12O4S2/c7-1-2-5(11)3(8)4(9)6(12)10-2/h2-9,11-12H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

Clé InChI |

MUOMBPNNVXJUGT-UKFBFLRUSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)S)O |

SMILES canonique |

C(C1C(C(C(C(O1)S)O)O)S)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)

![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)